5-Chlorouridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Chlorouridine-related compounds involves a variety of strategies, including linear synthesis approaches and multicomponent reactions. For instance, Vinayak et al. (2017) utilized microwave irradiation in the presence of chloroacetyl chloride and phosphoryl oxychloride to synthesize novel amine derivatives of chlorinated nucleosides, demonstrating the versatility of synthetic approaches for chlorinated nucleoside analogs (Vinayak, Sudha, & Kumar, 2017).
Molecular Structure Analysis
The molecular structure of 5-Chlorouridine and its derivatives is characterized by the presence of a chloro group, which significantly influences its chemical behavior and interactions. Kang et al. (2004) have developed methods for the synthesis of oligonucleotides containing 5-chlorocytosine, which could be used to study the effects of pyrimidine chlorination, highlighting the importance of molecular structure analysis in understanding the biological significance of chlorinated nucleosides (Kang, Burdzy, Liu, & Sowers, 2004).
Chemical Reactions and Properties
The chemical reactions and properties of 5-Chlorouridine are defined by its reactivity towards other chemicals. For example, the chlorination of nucleoside analogs enables the formation of novel compounds through various chemical reactions, including nucleophilic substitutions and coupling reactions. The work by Raju, Mohan, and Reddy (2003) on the electroorganic synthesis of related compounds further illustrates the diverse chemical reactivity of chlorinated nucleosides (Raju, Mohan, & Reddy, 2003).
Physical Properties Analysis
The physical properties of 5-Chlorouridine, such as solubility, melting point, and stability, are critical for its applications in research and potential therapeutic uses. The chloro group influences the nucleoside's physical properties, making it more suitable for certain studies or applications. However, specific studies focusing solely on the physical properties of 5-Chlorouridine were not found in the current search, indicating a potential area for further research.
Chemical Properties Analysis
5-Chlorouridine's chemical properties, including its reactivity with other compounds and stability under various conditions, are essential for its application in scientific research. Studies like those by Fer et al. (2014) and Sun et al. (2001) provide insights into the synthetic strategies and reactivity of chlorinated nucleosides, contributing to our understanding of their chemical behavior (Fer, Doan, Prangé, Calvet-Vitale, & Gravier-Pelletier, 2014), (Sun, Janvier, Zhao, Bienaymé, & Zhu, 2001).
Scientific Research Applications
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Study of Mutagenic Activity
- Field : Biochemistry
- Application Summary : The thymine analog 5-chlorouridine, first reported in the 1950s as an anti-tumor agent, is known as an effective mutagen, clastogen, and toxicant . It’s used in studies investigating its mutagenic activity .
- Methods and Procedures : The specific methods and procedures may vary depending on the research context. In one study, an Escherichia coli strain was selected that relies on the four building blocks 5-chloro-2′-deoxyuridine (ClU), A, C, and G instead of the standard T, A, C, G alphabet .
- Results and Outcomes : The switch from T to ClU was accompanied by a massive number of mutations, including >1500 A to G or G to A transitions in a culture .
- Structure, Stability and Function of 5-Chlorouracil Modified Base Pairs
- Field : Structural Biology
- Application Summary : 5-Chlorouridine is used in studies investigating the structure, stability, and function of 5-chlorouracil modified A:U and G:U base pairs .
- Methods and Procedures : In one study, four crystal structures of a B-form DNA dodecamer duplex containing ClU:A or ClU:G base pairs were determined. The structures reveal nearly identical geometries of these pairs compared with T:A or T:G, respectively, and no consequences for stability and cleavage by an endonuclease (EcoRI) .
- Results and Outcomes : The lack of significant changes in the geometry of ClU:A and ClU:G base pairs relative to the corresponding native pairs is consistent with the sustained unlimited self-reproduction of E. coli strains with virtually complete T→ClU genome substitution .
- Inhibition of pre-mRNA Splicing
- Field : Biochemistry
- Application Summary : 5-Chlorouridine is used in studies investigating the inhibition of pre-mRNA splicing .
- Methods and Procedures : The specific methods and procedures may vary depending on the research context. In one study, the inhibition of pre-mRNA splicing was investigated using 5-Chlorouridine .
- Results and Outcomes : The outcomes of this research could potentially provide insights into the effects of 5-Chlorouridine on pre-mRNA splicing, although specific results would depend on the individual study .
Safety And Hazards
properties
IUPAC Name |
5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCUBKKZHSYQTJ-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorouridine | |
CAS RN |
2880-89-9 | |
Record name | 5-Chlorouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.